molecular formula C29H24Cl2N6O B14926717 3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926717
M. Wt: 543.4 g/mol
InChI Key: YGIVNCATPMZHAR-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as cyclopropyl, dichlorobenzyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups at specific positions on the molecule .

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3,6-DICYCLOPROPYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 3,6-DICYCLOPROPYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE

Uniqueness

What sets 3,6-DICYCLOPROPYL-N~4~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C29H24Cl2N6O

Molecular Weight

543.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H24Cl2N6O/c30-23-11-6-17(12-24(23)31)15-36-16-20(14-32-36)33-29(38)22-13-25(18-7-8-18)34-28-26(22)27(19-9-10-19)35-37(28)21-4-2-1-3-5-21/h1-6,11-14,16,18-19H,7-10,15H2,(H,33,38)

InChI Key

YGIVNCATPMZHAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CN(N=C4)CC5=CC(=C(C=C5)Cl)Cl)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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